Dalvastatin's Enzyme Inhibition Potency (IC50) Relative to Lovastatin and Pravastatin
In a rat liver HMG-CoA reductase assay, dalvastatin (as its active sodium salt, RG 12561-Na) demonstrated an IC50 of 3.4 nmol/L, placing its potency between that of lovastatin-Na (IC50 = 2.3 nmol/L) and pravastatin (IC50 = 8.9 nmol/L) [1]. This quantitative ranking provides a clear basis for selecting dalvastatin over a less potent comparator like pravastatin or for choosing a slightly more potent alternative like lovastatin based on specific research requirements.
| Evidence Dimension | Inhibition of rat liver HMG-CoA reductase (IC50) |
|---|---|
| Target Compound Data | 3.4 nmol/L |
| Comparator Or Baseline | Lovastatin-Na: 2.3 nmol/L; Pravastatin: 8.9 nmol/L |
| Quantified Difference | Dalvastatin is 2.6-fold less potent than lovastatin-Na and 2.6-fold more potent than pravastatin in this assay. |
| Conditions | Rat liver HMG-CoA reductase competitive inhibition assay, as reported in the primary literature [1]. |
Why This Matters
This direct, quantitative comparison allows researchers to select dalvastatin based on its precise potency relative to well-characterized statin benchmarks, enabling more accurate dosing and interpretation of experimental results.
- [1] Amin D, Gustafson SK, Weinacht JM, Cornell SA, Neuenschwander K, Kosmider B, Scotese A, Regan J, Perrone M. RG 12561 (dalvastatin): a novel synthetic inhibitor of HMG-CoA reductase and cholesterol-lowering agent. Pharmacology. 1993;46(1):13-22. doi:10.1159/000139024. PMID: 8434028. View Source
